molecular formula C12H18N2S B4119485 N-(1-methylbutyl)-N'-phenylthiourea

N-(1-methylbutyl)-N'-phenylthiourea

Cat. No. B4119485
M. Wt: 222.35 g/mol
InChI Key: MGZNNUPAFJANIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-N'-phenylthiourea (MBPTU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that is commonly used as an inhibitor of melanin synthesis in various organisms.

Mechanism of Action

N-(1-methylbutyl)-N'-phenylthiourea inhibits melanin synthesis by inhibiting the activity of tyrosinase, a key enzyme in the melanin biosynthetic pathway. Tyrosinase is responsible for the conversion of tyrosine to dopaquinone, which is the first step in melanin synthesis. N-(1-methylbutyl)-N'-phenylthiourea binds to the active site of tyrosinase and prevents the conversion of tyrosine to dopaquinone, thereby inhibiting melanin synthesis.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In addition to its role as an inhibitor of melanin synthesis, N-(1-methylbutyl)-N'-phenylthiourea has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-methylbutyl)-N'-phenylthiourea is a widely used tool in scientific research due to its unique properties. Its ability to inhibit melanin synthesis makes it a valuable tool in various fields such as cosmetics, dermatology, and pharmacology. However, there are some limitations to its use. N-(1-methylbutyl)-N'-phenylthiourea is not a specific inhibitor of tyrosinase and can also inhibit the activity of other enzymes. It is also known to be toxic to some organisms at high concentrations.

Future Directions

There are many future directions for the use of N-(1-methylbutyl)-N'-phenylthiourea in scientific research. One area of interest is the development of new inhibitors of melanin synthesis that are more specific and less toxic than N-(1-methylbutyl)-N'-phenylthiourea. Another area of interest is the study of the role of melanin in various biological processes such as photoprotection, immunity, and development. N-(1-methylbutyl)-N'-phenylthiourea can also be used as a tool to study the effects of melanin inhibition on the progression of various diseases such as skin cancer and vitiligo.
Conclusion:
In conclusion, N-(1-methylbutyl)-N'-phenylthiourea is a valuable tool in scientific research due to its ability to inhibit melanin synthesis. It has been extensively used in various fields such as cosmetics, dermatology, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(1-methylbutyl)-N'-phenylthiourea is a promising compound that has the potential to contribute to the advancement of scientific research in various fields.

Scientific Research Applications

N-(1-methylbutyl)-N'-phenylthiourea has been extensively used in scientific research as an inhibitor of melanin synthesis. Melanin is a pigment that is responsible for the color of skin, hair, and eyes in humans and animals. Inhibition of melanin synthesis is of great interest in various fields such as cosmetics, dermatology, and pharmacology. N-(1-methylbutyl)-N'-phenylthiourea has also been used as a tool to study the role of melanin in various biological processes such as photoprotection, immunity, and development.

properties

IUPAC Name

1-pentan-2-yl-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNNUPAFJANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentan-2-yl-3-phenylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.